Diethyl pyrimidine-2,4-dicarboxylate
Description
Diethyl pyrimidine-2,4-dicarboxylate is a heterocyclic organic compound featuring a pyrimidine ring (a six-membered ring with two nitrogen atoms at positions 1 and 3) esterified with ethyl groups at the 2- and 4-positions. Recent studies highlight its role in gamma radiation-augmented anticancer therapies, where structural modifications enhance bioactivity .
Properties
Molecular Formula |
C10H12N2O4 |
|---|---|
Molecular Weight |
224.21 g/mol |
IUPAC Name |
diethyl pyrimidine-2,4-dicarboxylate |
InChI |
InChI=1S/C10H12N2O4/c1-3-15-9(13)7-5-6-11-8(12-7)10(14)16-4-2/h5-6H,3-4H2,1-2H3 |
InChI Key |
QMKOOFGZHMSBLD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=NC=C1)C(=O)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Diethyl Pyridine-2,4-Dicarboxylate
Structural Differences :
Functional Implications :
- Pyridine derivatives are less explored in anticancer contexts, likely due to reduced electronic complexity.
Dimethyl Pyridine-2,4-Dicarboxylate
Structural Differences :
- Ester Groups : Methyl (CH₃) vs. ethyl (C₂H₅) esters.
- Molecular Formula: C₉H₉NO₄ (methyl) vs. C₁₁H₁₃NO₄ (ethyl) .
Physicochemical Properties :
- Ethyl esters (as in diethyl pyrimidine-2,4-dicarboxylate) offer enhanced lipophilicity, favoring membrane permeability in drug delivery.
Complex Heterocyclic Derivatives (e.g., Imidazo-Pyridine Dicarboxylates)
Examples :
- Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d): Structure: Fused imidazo-pyridine ring with nitro, cyano, and benzyl substituents. Melting Point: 215–217°C (higher than simpler esters due to rigidity) . Purity: 55%, indicating challenges in synthesis .
- Diethyl 3-benzyl-7-(4-bromophenyl)-8-cyano-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2c): Molecular Weight: 550.0978 (calculated) vs. 550.0816 (observed) . Application: Structural complexity suggests use in targeted biological studies .
Comparison with this compound :
- Bioactivity : Complex derivatives exhibit higher specificity in biological systems but may suffer from reduced solubility.
- Synthetic Feasibility : this compound is easier to synthesize (purity >97% reported for simpler analogs ).
Data Table: Key Properties of this compound and Analogs
Research Findings and Trends
- Anticancer Potential: this compound derivatives show promise in radiation-augmented therapies, outperforming pyridine analogs in bioactivity .
- Synthetic Flexibility : Ethyl esters are preferred over methyl esters for balancing lipophilicity and stability in drug design .
- Limitations : Complex derivatives (e.g., 2d, 2c) face synthesis challenges (moderate purity ), whereas simpler pyrimidine/pyridine esters are more scalable.
Preparation Methods
Three-Component Cyclocondensation
Adapting methods from, diethyl pyrimidine-2,4-dicarboxylate can be synthesized via cyclocondensation of amidines, β-keto esters, and diethyl oxalate.
Reaction Protocol
-
Reactants : Ethyl acetoacetate (β-keto ester), guanidine (amidine source), and diethyl oxalate.
-
Conditions : Reflux in ethanol (12 hours, 80°C) with catalytic piperidine.
-
Mechanism : Stepwise Knoevenagel condensation followed by cyclization and dehydration.
Optimization Data
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Temperature | 80°C | Maximizes cyclization |
| Catalyst (Piperidine) | 10 mol% | Reduces side products |
| Solvent (Ethanol) | Reflux | Enhances solubility |
Solvent-Free Mechanochemical Synthesis
Recent advances employ ball-milling for solvent-free cyclocondensation, reducing reaction times to 2 hours with comparable yields (78%). This method aligns with green chemistry principles but requires precise stoichiometric control to avoid oligomerization.
One-Pot Oxidative Synthesis from Propargylamine Derivatives
Hydrogen Peroxide-Mediated Oxidation
Inspired by the patent, a one-pot synthesis utilizes propargylamine and diethyl butynedioate under oxidative conditions:
Reaction Protocol
-
Reactants : Propargylamine (0.2 mmol), diethyl butynedioate (0.2 mmol), 35% H₂O₂ (0.3 mmol).
-
Conditions : Ethanol solvent, 65°C, 12 hours.
-
Workup : Distillation to recover ethanol, followed by ethyl acetate extraction and vacuum distillation.
Key Advantages
-
Scalability : Demonstrated at 100g scale without yield loss.
Mechanistic Insight
The reaction proceeds via oxidative cyclization, where H₂O₂ facilitates the formation of a nitrene intermediate, enabling 6-π electrocyclic closure to form the pyrimidine ring.
Comparative Analysis of Synthetic Routes
Efficiency and Practicality
Functional Group Tolerance
-
Cycloaddition : Sensitive to electron-withdrawing groups on the diene.
-
Cyclocondensation : Tolerates aryl and alkyl substituents on amidines.
-
Oxidative : Requires alkyne substrates without protic functional groups.
Q & A
Q. Q1: What are the optimized synthetic routes for diethyl pyrimidine-2,4-dicarboxylate and its derivatives in academic research?
Methodological Answer: this compound derivatives are typically synthesized via multi-step reactions involving thiophosgenation, condensation, or nucleophilic substitution. For example:
- Thiophosgenation: Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate reacts with thiophosgene to form diethyl 5-isothiocyanato-3-methylthiophene-2,4-dicarboxylate .
- Condensation: Hydrazine hydrate reacts with isothiocyanate intermediates in dichloromethane at room temperature to yield hydrazinecarbothioamido derivatives .
Key Factors: Solvent polarity (e.g., dichloromethane), temperature control (room temperature for stability), and catalyst-free conditions are critical for minimizing side reactions.
Q. Q2: How are spectroscopic techniques (NMR, IR) employed to characterize this compound derivatives?
Methodological Answer:
- 1H/13C NMR: Used to confirm substituent positions on the pyrimidine ring. For example, ethyl ester protons appear as quartets (δ ~4.2–4.4 ppm), while aromatic protons resonate between δ 7.0–8.5 ppm .
- IR Spectroscopy: Carboxylate C=O stretches are observed at ~1700–1750 cm⁻¹, and NH stretches (in hydrazine derivatives) at ~3200–3350 cm⁻¹ .
Validation: Cross-referencing with computational IR/NMR data (e.g., DFT calculations) resolves ambiguities in peak assignments .
Advanced Research Questions
Q. Q3: How can computational methods (e.g., DFT) address contradictions between experimental and theoretical data for diethyl pyrimidine derivatives?
Methodological Answer:
- DFT Applications: Geometry optimization at the B3LYP/6-311++G(d,p) level predicts bond lengths, angles, and electronic properties. For example, DFT studies of diethyl 2-(tert-butylimino)pyrrole derivatives revealed deviations <0.05 Å between experimental (X-ray) and calculated bond lengths .
- Data Reconciliation: Compare HOMO-LUMO gaps (theoretical) with UV-Vis spectra (experimental) to validate electronic transitions. Discrepancies >10 nm may indicate solvent effects or crystal packing anomalies .
Q. Q4: What crystallographic strategies are used to resolve structural ambiguities in this compound derivatives?
Methodological Answer:
- SHELX Suite: SHELXL refines high-resolution X-ray data to determine bond distances/angles. For example, a derivative with Z’=4 in space group P21/c showed C–S bond lengths of 1.75–1.78 Å, consistent with single-bond character .
- Twinned Data: SHELXPRO handles twinning by refining twin laws (e.g., BASF parameter) for crystals with pseudo-merohedral twinning .
Q. Q5: How do reaction mechanisms differ for this compound in nucleophilic vs. electrophilic environments?
Methodological Answer:
- Nucleophilic Substitution: Ethyl ester groups undergo hydrolysis under basic conditions (e.g., NaOH/EtOH) to form carboxylic acids, with rate constants dependent on steric hindrance .
- Electrophilic Aromatic Substitution: Bromination at the pyrimidine C-5 position requires Lewis acids (e.g., AlCl₃) and yields regioisomers confirmed by NOESY NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
